N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex ethanediamide derivative featuring:
- A 3-(trifluoromethyl)phenyl group, known for its electron-withdrawing properties and metabolic stability, commonly used in pharmaceuticals and agrochemicals .
Below, we compare it to structurally or functionally related analogs.
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-4-1-5-13(10-12)24-17(26)16(25)23-11-18(27,14-6-2-8-28-14)15-7-3-9-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKNRGOHLCOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene and trifluoromethylphenyl groups can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
Structural Features :
- Rigid phthalimide core with a chloro substituent and phenyl group.
Comparison :
Key Differences :
- The target compound’s thiophene rings enhance electron-richness and may improve binding to aromatic receptors, whereas the phthalimide’s rigidity suits polymer applications.
- The hydroxyl group in the target compound increases hydrophilicity compared to the chlorine in 3-chloro-N-phenyl-phthalimide.
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine ()
Structural Features :
- Benzimidazole core with a trifluoromethylphenyl group and methanesulfonamide.
Comparison :
Key Differences :
- The benzimidazole derivative’s sulfonamide group enhances acidity and solubility, whereas the target compound’s hydroxyl and thiophene groups may prioritize lipophilicity.
- The ethanediamide linker offers conformational flexibility, contrasting with the rigid benzimidazole scaffold.
EU Patent Compounds ()
Structural Features :
- Oxazolidine cores with trifluoromethylphenyl groups and sulfonamide/thioamide substituents.
Comparison :
| Property | Target Compound | EU Patent Compounds |
|---|---|---|
| Trifluoromethyl Group | 3-(Trifluoromethyl)phenyl | 3,5-Bis(trifluoromethyl)phenyl (higher lipophilicity) |
| Linker | Ethanediamide | Oxazolidine (cyclic carbamate) |
| Functional Groups | Thiophene, hydroxyl | Cyclohexenyl, methoxy |
| Applications | Unclear (potentially bioactive) | Likely antimicrobial or anti-inflammatory agents |
Key Differences :
- The oxazolidine-based patent compounds are structurally constrained, favoring target-specific interactions, while the target compound’s thiophene-hydroxyl combination may enable broader intermolecular interactions.
- Bis(trifluoromethyl) groups in the EU compounds increase steric hindrance and lipophilicity compared to the single trifluoromethyl group in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, a compound with notable structural features, has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a central ethanediamide core linked to a hydroxyethyl group substituted with two thiophene rings and a trifluoromethyl phenyl group. Its molecular formula is with a molecular weight of approximately 317.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₂O₂S₂ |
| Molecular Weight | 317.5 g/mol |
| CAS Number | 2097872-12-1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) indicating potent activity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 4 |
These findings suggest that the trifluoromethyl moiety enhances the compound's interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies involving human breast cancer cell lines (MCF-7) revealed promising cytotoxic effects.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µg/mL) | Reference Drug IC₅₀ (Doxorubicin) |
|---|---|---|
| MCF-7 | 0.6 | 1.6 |
The compound's mechanism of action appears to involve induction of apoptosis in cancer cells, as evidenced by morphological changes observed through staining techniques .
Anti-inflammatory Potential
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects. Research indicates that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.
Table 3: Effects on NF-κB Activity
| Compound | NF-κB Activity (%) |
|---|---|
| This compound | Decreased by 15% |
This modulation suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules assessed the antimicrobial activity of several thiophene derivatives, including this compound. Results indicated a strong correlation between structural features and antibacterial potency, particularly against resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. The results were comparable to established chemotherapeutic agents, indicating its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
